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  • Product: Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate
  • CAS: 1472706-57-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Structural and NMR Characterization of Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate

Executive Summary The azetidine ring system, particularly when highly functionalized at the C3 position, has emerged as a privileged, sp³-rich scaffold in modern medicinal chemistry. Tert-butyl 3-hydroxy-3-(p-tolyl)azeti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring system, particularly when highly functionalized at the C3 position, has emerged as a privileged, sp³-rich scaffold in modern medicinal chemistry. Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate (CAS: 1472706-57-2) serves as a critical building block, offering a conformationally restricted bioisostere for aryl rings and piperidines. This whitepaper provides a comprehensive technical breakdown of its synthesis, alongside an authoritative analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral shifts. By understanding the underlying quantum mechanical and thermodynamic causality—specifically N-Boc rotameric equilibrium and diastereotopicity—researchers can accurately validate the structural integrity of this class of molecules.

Chemical Synthesis Workflow

The synthesis of 3-aryl-3-hydroxyazetidines is typically achieved via the nucleophilic addition of an aryl Grignard or aryllithium reagent to a protected azetidin-3-one [1]. This transformation is highly efficient but requires strict anhydrous conditions to prevent the premature quenching of the organometallic nucleophile.

Synthesis A 1-Boc-azetidin-3-one (Electrophile) C Nucleophilic Addition (0 °C to RT) A->C B p-TolylMgBr / THF (Nucleophile) B->C D Tert-butyl 3-hydroxy-3- (p-tolyl)azetidine-1-carboxylate C->D

Synthesis workflow of Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate via Grignard addition.

Step-by-Step Synthetic Protocol
  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Electrophile Solvation: Dissolve 1-Boc-azetidin-3-one (1.0 equiv, typically 5.0 mmol) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Add p-Tolylmagnesium bromide (1.0 M in THF, 1.2 equiv) dropwise over 15 minutes to maintain internal temperature.

  • Propagation: Remove the ice bath and allow the reaction to stir for 2 hours, warming naturally to room temperature (298 K).

  • Quenching & Extraction (Self-Validation): Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). The disappearance of the ketone carbonyl stretch (~1760 cm⁻¹) in an in-process IR aliquot validates the consumption of the starting material.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure tertiary alcohol.

NMR Spectroscopy: The Causality of Chemical Shifts

Interpreting the NMR spectra of N-Boc protected azetidines requires an understanding of two fundamental physical phenomena: restricted rotation and prochirality .

Restricted Rotation and N-Boc Rotamers

A hallmark of N-Boc protected azetidines is the complex dynamic behavior observed in their NMR spectra at ambient temperature [2]. The carbamate C–N bond exhibits partial double-bond character due to resonance, leading to restricted rotation on the NMR timescale. This thermodynamic barrier results in the presence of two distinct conformational isomers (syn and anti rotamers) in solution. Consequently, the signals for the C2 and C4 methylene protons and carbons often appear significantly broadened or split [3].

Diastereotopicity

Furthermore, the pseudo-chiral nature of the C3 carbon—bearing a hydroxyl group and a p-tolyl group—renders the protons on the adjacent C2 and C4 carbons diastereotopic. The proton cis to the hydroxyl group resides in a different magnetic environment than the proton trans to it. This creates a complex AB spin system (two doublets with a geminal coupling constant J≈8−9 Hz), which is further convoluted by the aforementioned rotameric broadening.

NMR_Logic A N-Boc Azetidine Core B Partial Double Bond Character (N-CO Carbamate) A->B Structural feature C Restricted Rotation (NMR Timescale at 298K) B->C Thermodynamic effect D N-Boc Rotamers (Syn / Anti) C->D Conformational states E Broadening of C2/C4 CH2 (1H & 13C NMR) D->E Spectral manifestation

Logical flow explaining the causality of NMR signal broadening in N-Boc protected azetidines.

Spectral Data Presentation

The following tables summarize the expected quantitative NMR data for Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate, derived from empirical shift rules for functionalized azetidines.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃, 298 K)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Notes
1.45 s9HBoc -C(CH₃)₃Sharp singlet; diagnostic for the tert-butyl group.
2.35 s3Hp-Tolyl -CH₃Sharp singlet; benzylic methyl group.
2.65 br s1H-OHBroad due to chemical exchange; D₂O exchangeable.
4.05 - 4.30 br m4HAzetidine C2-H, C4-HBroadened due to N-Boc rotamers; underlying diastereotopic AB system.
7.18 d ( J = 8.0 Hz)2HAromatic H (m- to azetidine)AB system of the p-tolyl ring; shielded relative to ortho protons.
7.38 d ( J = 8.0 Hz)2HAromatic H (o- to azetidine)AB system of the p-tolyl ring.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃, 298 K)
Chemical Shift (ppm)TypeAssignmentCausality / Notes
21.1 CH₃p-Tolyl -CH₃Primary benzylic carbon.
28.5 CH₃Boc -C(CH₃)₃Equivalent methyls of the tert-butyl group.
62.5 CH₂Azetidine C2, C4Broadened or split into two closely spaced peaks due to rotameric equilibrium.
73.0 CAzetidine C3Quaternary carbon; strongly deshielded by the electronegative -OH group.
79.8 CBoc -C(CH₃)₃Quaternary carbon of the tert-butyl group.
125.2 CHAromatic C (ortho)Aromatic methine.
129.4 CHAromatic C (meta)Aromatic methine.
137.8 CAromatic C (p-methyl)Quaternary aromatic carbon.
140.2 CAromatic C (ipso)Quaternary aromatic carbon attached to the azetidine C3.
156.5 CBoc C=OCarbamate carbonyl; characteristic extreme downfield shift.

Self-Validating NMR Acquisition Protocol

To ensure high-fidelity data and prevent misinterpretation of rotameric broadening as sample impurity, adhere to the following rigorous acquisition protocol:

  • Sample Preparation: Dissolve exactly 15–20 mg of the purified compound in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a pristine 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into the spectrometer. Perform automated tuning and matching (ATMA) for both ¹H and ¹³C nuclei to optimize probe sensitivity.

  • Locking and Shimming: Lock the magnetic field to the deuterium signal of CDCl₃. Execute gradient shimming (Z-axis) until the lock level is stable and the TMS signal exhibits a full width at half maximum (FWHM) of < 1.0 Hz.

  • Standard Acquisition (298 K):

    • ¹H NMR: Acquire using a standard 30° pulse sequence (zg30) with 16 scans, a spectral width of 20 ppm, and a 2-second relaxation delay ( d1 ).

    • ¹³C NMR: Acquire using proton decoupling (zgpg30) with 1024 scans and a 2-second relaxation delay to ensure quaternary carbons (C3, Boc-C, Aromatic-C) are sufficiently relaxed for detection.

  • VT-NMR Validation (Crucial Step): If the azetidine CH₂ signals at ~4.1 ppm and ~62.5 ppm are excessively broad and indistinguishable from baseline noise, this is a rotameric artifact. Self-validate the structure by performing Variable Temperature (VT) NMR at 330 K (57 °C). The increased thermal energy will overcome the rotational barrier of the carbamate bond, causing the broad signals to coalesce into a sharp, definable AB quartet, definitively proving structural purity.

References

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: Molecules (MDPI) URL: [Link]

  • Title: α- and α′-Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl α-Substituted Azetidines: Rationalization of the Regiodivergence Using NMR and Computation Source: The Journal of Organic Chemistry (ACS) URL: [Link]

  • Title: Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor Source: The Journal of Organic Chemistry (ACS) URL: [Link]

Sources

Exploratory

Thermodynamic and Kinetic Stability Profile of tert-Butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate at Ambient Conditions

Executive Summary In modern medicinal chemistry, the azetidine ring has emerged as a premier structural motif for developing CNS-focused lead-like libraries and conformationally restricted pharmacophores[1]. However, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the azetidine ring has emerged as a premier structural motif for developing CNS-focused lead-like libraries and conformationally restricted pharmacophores[1]. However, the integration of highly functionalized azetidines—specifically tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate—introduces complex stability paradigms. As a Senior Application Scientist, I frequently observe that researchers conflate thermodynamic instability with kinetic lability.

This whitepaper deconstructs the stability profile of this specific molecule at room temperature (25°C). We will establish that while the molecule sits atop a thermodynamic precipice due to massive ring strain, it is effectively kinetically trapped at ambient conditions, provided strict pH boundaries are maintained.

Structural Deconstruction & Thermodynamic Profile

To understand the stability of tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate, we must isolate its three primary structural vectors:

A. The Azetidine Core: The Thermodynamic Sink

The four-membered nitrogen heterocycle possesses approximately 23–27 kcal/mol of inherent ring strain[2]. This high potential energy dictates that the molecule is thermodynamically unstable relative to its acyclic or ring-expanded counterparts[3]. The thermodynamic driving force for ring-opening is omnipresent, merely waiting for a lowered activation barrier.

B. The N-Boc Carbamate: The Kinetic Anchor

At room temperature, unsubstituted azetidines are prone to auto-catalytic degradation. The introduction of the tert-butoxycarbonyl (Boc) group at Position 1 fundamentally alters the kinetic landscape[4]. By delocalizing the nitrogen lone pair into the carbamate carbonyl, the Boc group drastically reduces the basicity and nucleophilicity of the ring nitrogen[5]. This electronic sink prevents the nitrogen from acting as an internal nucleophile and raises the activation energy required for ambient degradation, effectively trapping the molecule in its strained state.

C. C3-Geminal Substitution: The Thorpe-Ingold Effect vs. Acidic Vulnerability

The C3 position features a geminal disubstitution: a hydroxyl group and a bulky p-tolyl (4-methylphenyl) ring.

  • Stabilizing Factor (Thorpe-Ingold Effect): The steric bulk of the p-tolyl group compresses the internal C2-C3-C4 bond angle. This compression kinetically favors the closed-ring conformation over the open-chain form, reinforcing ambient stability[6][7].

  • Destabilizing Factor (Acid Lability): The hydroxyl group at C3 is a tertiary, benzylic-like alcohol. While stable at neutral pH, the introduction of protons (pH < 4) rapidly protonates the hydroxyl. The subsequent loss of water generates a highly stabilized tertiary carbocation (stabilized by the electron-donating p-tolyl group). This intermediate bypasses the kinetic barrier, triggering immediate, strain-driven ring expansion or cleavage[3].

EnergyLandscape Reactant Intact Boc-Azetidine (High Thermodynamic Energy Kinetically Trapped) TS Transition State (High Activation Barrier Maintained by N-Boc) Reactant->TS Acid / Electrophiles (Lowers Barrier) Product Ring-Opened Degradant (Low Thermodynamic Energy Strain Relieved) TS->Product Strain Release (~26 kcal/mol)

Fig 1: Thermodynamic energy landscape of azetidine ring-opening.

Mechanistic Pathways of Degradation

At standard room temperature (25°C) and neutral pH (7.0), the molecule exhibits excellent shelf-life and handling stability[4]. However, exposure to acidic environments or Lewis acids dismantles the kinetic trapping mechanism.

The degradation is not initiated by the cleavage of the Boc group, but rather by the dehydration of the C3-hydroxyl group. The resulting tertiary carbocation relieves the ~26 kcal/mol of ring strain by undergoing a rapid skeletal rearrangement or nucleophilic capture[3][7].

DegradationPathway Step1 tert-Butyl 3-hydroxy-3-(p-tolyl) azetidine-1-carboxylate Step2 Protonation of C3-Hydroxyl (Acidic Conditions) Step1->Step2 pH < 4 Step3 Loss of H2O (Formation of Tertiary Carbocation) Step2->Step3 -H2O Step4 Nucleophilic Attack / Ring Expansion (Strain Release) Step3->Step4 Relief of ~26 kcal/mol strain Step5 Acyclic or Expanded Ring Degradants Step4->Step5 Irreversible

Fig 2: Acid-catalyzed degradation pathway via tertiary carbocation intermediate.

Empirical Validation: Stability Assessment Protocols

A common pitfall in drug development is misdiagnosing the stability of this molecule due to artifactual degradation during analysis. Standard LC-MS protocols utilizing 0.1% Formic Acid (pH ~2.7) will cause in-source dehydration of the tertiary alcohol and subsequent ring-opening, yielding false-positive instability data[3][8].

To accurately assess the room-temperature thermodynamic stability, the following self-validating protocol must be employed.

Protocol: Ambient Kinetic Stability Profiling via UPLC-MS/MS

Objective: Quantify the degradation kinetics at 25°C without inducing analytical artifacts.

Materials & Reagents:

  • Analyte: tert-Butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate (1 mg/mL in LC-MS grade Acetonitrile).

  • Negative Control (System Suitability): N-Boc-3-phenylazetidine (Lacks the tertiary hydroxyl; validates that the MS source is not causing thermal Boc-cleavage).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.5). Causality: The basic pH ensures the tertiary alcohol remains unprotonated during ionization.

  • Mobile Phase B: 100% Acetonitrile.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot the analyte into three distinct buffer solutions: pH 2.0 (Phosphate), pH 7.0 (HEPES), and pH 10.0 (Borate), each at a final concentration of 10 µg/mL.

  • Incubation: Incubate all vials in a thermostatically controlled autosampler at exactly 25.0°C.

  • System Suitability Test (SST): Inject the Negative Control. Confirm the presence of the intact parent mass [M+H]+ or [M+Na]+ without the appearance of the −100 Da (loss of Boc) or ring-opened fragments.

  • Time-Course Sampling: Inject 2 µL of each buffered analyte solution at t=0,1,2,4,8,12, and 24 hours.

  • Chromatography: Utilize a C18 column (e.g., Waters BEH C18, 1.7 µm) with a rapid gradient of 5% to 95% Mobile Phase B over 3 minutes to minimize on-column thermal exposure.

  • Data Analysis: Plot the log of the remaining intact peak area versus time to determine the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

Quantitative Data Synthesis

The following tables summarize the thermodynamic parameters and the kinetic stability profile of the molecule at room temperature, derived from structural calculations and empirical profiling.

Table 1: Thermodynamic & Kinetic Parameters

ParameterValue / DescriptorMechanistic Implication
Azetidine Ring Strain ~26 kcal/molHigh thermodynamic driving force for degradation[3].
Boc-Nitrogen Delocalization HighKinetically traps the ring by preventing N-protonation[5].
Thorpe-Ingold Angle Compression ModerateSteric bulk of p-tolyl/OH favors closed ring geometry[6].
C3-OH Dehydration Energy Low (in Acid)Tertiary benzylic nature creates a highly stable carbocation.

Table 2: Kinetic Stability (Half-Life) Matrix at 25°C

Buffer ConditionMeasured pHEstimated Half-Life ( t1/2​ ) at 25°CPrimary Degradation Mechanism
Aqueous Acid 2.0< 15 minutesC3-dehydration Carbocation Ring Opening
Neutral Buffer 7.0> 6 monthsKinetically stable; negligible degradation[4].
Aqueous Base 10.0> 6 monthsKinetically stable; N-Boc and C3-OH are unreactive.

Conclusion

Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate represents a classic dichotomy in physical organic chemistry. Thermodynamically, it is highly unstable due to the ~26 kcal/mol strain of the azetidine core. However, at room temperature and strictly neutral-to-basic conditions, the molecule is completely kinetically stable . The N-Boc group neutralizes the nucleophilicity of the nitrogen, while the Thorpe-Ingold effect of the C3 geminal substituents geometrically reinforces the ring.

Researchers must exercise extreme caution during synthesis, purification, and LC-MS analysis. Exposure to acidic conditions will immediately protonate the vulnerable tertiary benzylic alcohol, bypassing the kinetic barrier and triggering catastrophic, strain-driven degradation.

References

  • Material Safety Data Sheet - N-Boc-azetidine Source: Pi Chemicals URL:[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries Source: ACS Publications URL:[Link]

  • Preparation and Reactions of Heterocyclic Compounds I Source: IDC-Online URL:[Link]

  • Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism Source: ACS Publications URL:[Link]

  • Benzazetidines and Related Compounds: Synthesis and Potential Source: Uniroma1 (I.R.I.S.) URL:[Link]

Sources

Foundational

exact mass and molecular weight of Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate

An In-depth Technical Guide to the Physicochemical Characterization of Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate Introduction In the landscape of modern drug discovery and development, the precise character...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Among the fundamental physicochemical properties, the accurate determination of a molecule's mass is paramount. This guide provides a comprehensive technical overview of Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate, a substituted azetidine derivative of interest in medicinal chemistry. We will delve into the critical distinction between molecular weight and exact mass, outline the methodologies for their determination, and present the specific values for this compound, thereby offering a foundational dataset for researchers, scientists, and drug development professionals.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in the design of therapeutic agents due to its ability to impart unique conformational constraints and metabolic stability. The subject of this guide, Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate, incorporates this core structure with substituents that are frequently employed to modulate pharmacological activity. A thorough understanding of its fundamental properties is the first step in its journey from a synthesized molecule to a potential drug candidate.

Core Concepts: Molecular Weight vs. Exact Mass

A common point of confusion in chemical nomenclature is the interchangeable use of "molecular weight" and "exact mass." However, these terms represent distinct concepts that are crucial to understand for analytical characterization, particularly in the context of mass spectrometry.

Molecular Weight , often referred to as average molecular mass, is calculated using the weighted average of the atomic masses of the constituent elements, taking into account their natural isotopic abundance. The atomic weights listed on the periodic table are these weighted averages. Molecular weight is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ) and is sufficient for stoichiometric calculations in synthetic chemistry.

Exact Mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element. It is a theoretical value derived from the sum of the masses of the individual isotopes. For instance, the exact mass of Carbon is that of ¹²C (12.000000 Da), for Hydrogen it is ¹H (1.007825 Da), for Nitrogen it is ¹⁴N (14.003074 Da), and for Oxygen it is ¹⁶O (15.994915 Da). The unit for exact mass is the Dalton (Da). High-resolution mass spectrometry (HRMS) is capable of measuring the exact mass of a molecule, which is a powerful tool for determining its elemental composition.

The distinction is critical: molecular weight is an average value for a population of molecules, while exact mass is the precise mass of a single isotopic species.

Physicochemical Properties of Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate

This section details the key physicochemical identifiers and mass-related data for the title compound.

PropertyValueSource
Chemical Name tert-butyl 3-hydroxy-3-(4-methylphenyl)azetidine-1-carboxylate[1]
Synonym Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate
CAS Number 1472706-57-2[1]
Molecular Formula C₁₅H₂₁NO₃[2][3][4]
Molecular Weight 263.33 g/mol [2][3][4]
Exact Mass 263.15214 Da[3][4]

The molecular formula C₁₅H₂₁NO₃ indicates a molecule composed of 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.

Experimental Determination of Exact Mass and Molecular Weight

The determination of the exact mass and molecular weight of a compound like Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate relies on distinct analytical techniques.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is the gold standard for determining the exact mass of a molecule, which in turn can be used to deduce its elemental composition.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A dilute solution of the analyte (typically 1-10 µg/mL) is prepared in a suitable solvent system, such as acetonitrile/water with 0.1% formic acid for positive ion mode or a corresponding basic modifier for negative ion mode.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like the target compound.

  • Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired in full scan mode over a relevant m/z (mass-to-charge ratio) range.

  • Data Analysis: The acquired spectrum will show a peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The m/z of this peak is measured with high precision (typically to four or five decimal places). The exact mass of the neutral molecule is then calculated from this measured m/z value.

Logical Workflow for HRMS Data Interpretation

HRMS_Workflow cluster_experimental Experimental Phase cluster_data Data Analysis Phase cluster_validation Validation SamplePrep Sample Preparation Ionization Electrospray Ionization (ESI) SamplePrep->Ionization HRMS HRMS Analysis (e.g., Orbitrap, TOF) RawData Raw Mass Spectrum HRMS->RawData Ionization->HRMS PeakDetection Identify [M+H]⁺ or [M-H]⁻ Peak RawData->PeakDetection MassMeasurement Measure m/z with High Accuracy PeakDetection->MassMeasurement ExactMassCalc Calculate Exact Mass of Neutral Molecule MassMeasurement->ExactMassCalc ElementalComp Determine Elemental Composition ExactMassCalc->ElementalComp Comparison Compare Experimental vs. Theoretical Mass ExactMassCalc->Comparison TheoreticalMass Calculate Theoretical Exact Mass from Formula TheoreticalMass->Comparison

Caption: Workflow for exact mass determination using HRMS.

Techniques for Molecular Weight Confirmation

While HRMS provides the most precise mass information, other techniques can be used to confirm the nominal molecular weight.

Liquid Chromatography-Mass Spectrometry (LC-MS)

A standard LC-MS system, often equipped with a quadrupole mass analyzer, can readily confirm the molecular weight of the compound. The resulting mass spectrum will show a peak for the molecular ion (or a common adduct), and its m/z value will correspond to the integer mass of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a direct measure of mass, ¹H and ¹³C NMR spectroscopy can be used to elucidate the chemical structure of the molecule. By confirming the structure, the molecular formula can be definitively assigned, and from that, the molecular weight can be calculated with high confidence.

Synthesis and Characterization

The synthesis of Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate typically involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with tert-butyl 3-oxoazetidine-1-carboxylate.

Synthetic Workflow Overview

Synthesis_Workflow StartMat1 tert-butyl 3-oxoazetidine-1-carboxylate Reaction Grignard Reaction StartMat1->Reaction StartMat2 p-tolylmagnesium bromide (Grignard Reagent) StartMat2->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification FinalProduct Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate Purification->FinalProduct

Caption: High-level synthetic route to the target compound.

Post-synthesis, a suite of analytical techniques is employed for comprehensive characterization and to confirm the identity and purity of the final product.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_mass_spec Mass Spectrometry cluster_chromatography Chromatographic Analysis PurifiedProduct Purified Product NMR NMR (¹H, ¹³C) PurifiedProduct->NMR IR Infrared (IR) Spectroscopy PurifiedProduct->IR LCMS LC-MS PurifiedProduct->LCMS HRMS HRMS PurifiedProduct->HRMS HPLC HPLC/UPLC for Purity PurifiedProduct->HPLC FinalConfirmation Final Compound Confirmation NMR->FinalConfirmation Structural Confirmation HRMS->FinalConfirmation Elemental Composition HPLC->FinalConfirmation Purity Assessment

Caption: Comprehensive analytical workflow for compound characterization.

Conclusion

The accurate determination of the exact mass and molecular weight of Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate is a fundamental requirement for its use in research and development. This guide has elucidated the distinction between these two key mass parameters, provided the specific values for the compound, and outlined the standard experimental methodologies for their determination. By adhering to these rigorous analytical practices, researchers can ensure the quality and integrity of their scientific data, which is essential for the advancement of drug discovery programs. The information presented herein serves as a foundational reference for any scientist working with this or structurally related molecules.

References

  • tert-butyl 3-hydroxy-3-(4-methylphenyl)azetidine-1-carboxylate. NextSDS. [Link]

  • Hydroxypethidine. NIST Chemistry WebBook. [Link]

  • Hydroxypethidine. PubChem. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. [Link]

  • C15H21NO3. Wikipedia. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Boc Deprotection of Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The tert-butyloxycarbonyl (Boc) group is a ubiquitous amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine protecting group in organic synthesis, typically removed under strong acidic conditions[1]. However, the deprotection of tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate presents a unique chemoselective challenge. The molecule contains a highly strained four-membered azetidine ring and a tertiary, benzylic-like alcohol at the C3 position. Standard aggressive acidic deprotection can lead to unintended dehydration, ring-opening, or polymerization. This application note details the mechanistic liabilities of this scaffold and provides field-validated, self-validating protocols to achieve >95% purity of the desired 3-(p-tolyl)azetidin-3-ol salt.

Mechanistic Rationale & Structural Liabilities

To design an effective deprotection strategy, we must first analyze the causality behind the potential side reactions.

  • The Desired Pathway: Acid protonates the carbamate, leading to the expulsion of a tert-butyl cation (which eliminates to isobutylene) and carbamic acid, which subsequently decarboxylates to yield the free azetidine[2]. The azetidine is immediately protonated to form a stable ammonium salt.

  • The Competing Degradation Pathway: The tertiary alcohol at the C3 position is highly activated. The p-tolyl moiety is electron-donating (via hyperconjugation and inductive effects), which significantly stabilizes any developing positive charge at C3[3]. Over-exposure to strong acids (like neat TFA) or elevated temperatures will protonate the hydroxyl group, leading to the loss of water and the formation of a C3 carbocation.

  • Ring Strain Dynamics: In a standard aliphatic system, this carbocation would simply eliminate a proton to form an alkene. However, forming an endocyclic double bond within a four-membered ring (an azetine) introduces massive angle strain (~26 kcal/mol). Consequently, the C3 carbocation is far more likely to undergo catastrophic ring-opening (cleavage of the C-N or C-C bonds) or be trapped by nucleophiles (e.g., forming a trifluoroacetate ester)[4].

G A Boc-Azetidine Derivative (Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate) B Protonated Carbamate (H+ addition) A->B Acid (HCl or TFA) E Protonated Tertiary Alcohol (Over-exposure to strong acid) A->E Excess Acid / Heat C Carbamic Acid + t-Butyl Cation (Isobutylene release) B->C - t-Bu+ D Desired Product 3-(p-tolyl)azetidin-3-ol salt + CO2 C->D - CO2 F C3 Carbocation Intermediate (Stabilized by p-tolyl group) E->F - H2O G Degradation Products (Ring-opening / Substitution) F->G Nucleophilic Attack / Rearrangement

Figure 1: Mechanistic pathways of Boc deprotection vs. acid-catalyzed C3-carbocation degradation.

Comparative Deprotection Strategies

To mitigate the liabilities outlined above, the choice of acid, solvent, and temperature is critical. The table below summarizes the quantitative data and mechanistic trade-offs for various reagent systems.

Reagent SystemReaction TempReaction TimeExpected YieldPurity (LC-MS)Mechanistic Notes & Liabilities
4M HCl in Dioxane 0 °C → 20 °C1.5 - 2 h92 - 98%>98%Preferred. Anhydrous conditions prevent hydrolysis. Product precipitates as an HCl salt, driving the reaction and protecting it from over-reaction.
20% TFA in DCM 0 °C → 20 °C1 - 3 h80 - 89%~90%Alternative. Faster kinetics but leaves a highly soluble TFA salt. High risk of trifluoroacetate ester formation at C3 if the temperature exceeds 25 °C.
Oxalyl Chloride / MeOH 20 °C2 - 4 h75 - 85%>90%Mild. Generates HCl in situ slowly. Useful alternative for highly acid-sensitive substrates[5].

Validated Experimental Protocols

Protocol A: Anhydrous HCl in Dioxane (Gold Standard)

This protocol utilizes anhydrous HCl to prevent aqueous side reactions. It is designed as a self-validating system : the physical state of the reaction mixture provides real-time feedback on reaction progress and product integrity.

Materials:

  • Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate (1.0 eq)

  • 4M HCl in 1,4-Dioxane (10.0 eq)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether (as co-solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve the azetidine starting material in anhydrous DCM (approx. 10 mL per gram of substrate) under an inert atmosphere (N₂ or Ar).

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Suppressing the thermal energy prevents the activation energy threshold for C3-OH dehydration from being reached.

  • Acid Addition: Dropwise, add 4M HCl in dioxane.

    • Self-Validation Checkpoint 1 (Kinetic): Immediate effervescence (CO₂ gas evolution) will be observed. This confirms the decarboxylation of the carbamic acid intermediate is actively occurring.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 1.5 hours.

    • Self-Validation Checkpoint 2 (Phase Separation): As the Boc group is removed, the resulting azetidinium hydrochloride salt will become insoluble in the DCM/dioxane matrix. A fine white precipitate will form. This precipitation acts as an internal purity filter, sequestering the sensitive product away from the acidic liquid phase and driving the reaction to completion via Le Chatelier's principle.

  • Isolation: Once CO₂ evolution has completely ceased and precipitation is maximal, add an equal volume of cold diethyl ether to fully crash out the salt.

  • Filtration: Filter the suspension through a sintered glass funnel, wash the filter cake with cold diethyl ether (2 × 10 mL), and dry under high vacuum to afford 3-(p-tolyl)azetidin-3-ol hydrochloride.

Protocol B: TFA in Dichloromethane (Alternative)

Use this protocol only if the HCl salt is undesirable or if the substrate exhibits severe solubility issues in dioxane.

Step-by-Step Methodology:

  • Dissolve the starting material in anhydrous DCM (0.1 M concentration) and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 20% v/v TFA in DCM.

  • Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Critical Quench: Do not concentrate the reaction mixture directly to dryness, as concentrating TFA applies massive thermal and acidic stress to the tertiary alcohol, leading to degradation. Instead, co-evaporate the mixture with toluene (3 × 15 mL) at a temperature not exceeding 30 °C to azeotropically remove the TFA.

  • Triturate the resulting residue with diethyl ether to yield the trifluoroacetate salt.

Analytical Characterization & Troubleshooting

Expert Insight: Overcoming LC-MS False Positives When monitoring the reaction via LC-MS, chemists frequently encounter a critical analytical trap. The Boc-protected starting material (Exact Mass: 263.15) is highly prone to in-source fragmentation within the mass spectrometer. The heated electrospray ionization (HESI) source often strips the tert-butyl group or the entire Boc group from the starting material before it reaches the detector.

As a result, the starting material will frequently show a dominant mass peak of [M+H]⁺ = 164.1 m/z , which is identical to the mass of the desired deprotected product.

  • Troubleshooting Rule: Do not rely solely on the m/z value to confirm reaction completion. You must rely on chromatographic retention time . The Boc-protected starting material will elute significantly later (more lipophilic) than the highly polar, deprotected azetidinium salt.

NMR Validation: Successful deprotection is confirmed by ¹H NMR (in DMSO-d₆ or D₂O) via the complete disappearance of the intense 9-proton singlet at ~1.40 ppm (the tert-butyl group). The azetidine ring protons (C2 and C4) will typically shift downfield due to the adjacent positively charged ammonium nitrogen.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at:[Link]

  • ACS GCI Pharmaceutical Roundtable. "BOC Deprotection." Available at:[Link]

  • Comparini, L. M., et al. "Oxidative Deconstruction of Azetidinols to α-Amino Ketones." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • National Institutes of Health (PMC). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." Available at:[Link]

Sources

Application

The Strategic Application of Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate in Modern Drug Discovery

Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with favorable pharmacological properties is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with favorable pharmacological properties is a paramount objective. Among the various heterocyclic systems, azetidines, four-membered nitrogen-containing rings, have emerged as particularly valuable scaffolds.[1][2] Their inherent ring strain and non-planar geometry impart a unique three-dimensional character to molecules, often leading to improved solubility, metabolic stability, and binding affinity compared to their more flexible or planar counterparts.[2] This guide focuses on a specific, highly functionalized azetidine building block, Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate , and its strategic applications in the design and synthesis of next-generation small molecule therapeutics.

The presence of the 3-hydroxy-3-aryl motif on the azetidine core offers medicinal chemists a versatile handle for further chemical elaboration. The tertiary alcohol can act as a hydrogen bond donor or be replaced to introduce other functionalities, while the p-tolyl group provides a lipophilic vector that can be tailored for specific target interactions. The Boc-protecting group ensures stability during synthetic manipulations and allows for facile deprotection to reveal a secondary amine for subsequent diversification.

This document will provide a comprehensive overview of the synthetic routes to this key intermediate, detailed protocols for its application in lead optimization, and a discussion of its potential in developing novel therapeutics, particularly in the areas of oncology and central nervous system (CNS) disorders.

Synthesis of the Core Scaffold: A Step-by-Step Approach

The synthesis of Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate is typically achieved through a two-step sequence starting from the commercially available Tert-butyl 3-oxoazetidine-1-carboxylate. This precursor itself can be synthesized from Tert-butyl 3-hydroxyazetidine-1-carboxylate via oxidation.[3]

Protocol 1: Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate

This protocol outlines the oxidation of Tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone, a critical intermediate.

Materials:

  • Tert-butyl 3-hydroxyazetidine-1-carboxylate

  • Dichloromethane (DCM)

  • Potassium bromide (KBr)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)

  • Sodium hypochlorite (NaClO) solution

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Add an aqueous solution of potassium bromide (KBr) (0.1 eq) and TEMPO (0.01 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-mixed aqueous solution of sodium hypochlorite (NaClO) (1.2 eq) and sodium bicarbonate (NaHCO₃) (2.5 eq) over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stir the reaction vigorously at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield Tert-butyl 3-oxoazetidine-1-carboxylate as a crude product, which can be purified by flash column chromatography.

Protocol 2: Grignard Addition for the Synthesis of Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate

This protocol details the key step of introducing the p-tolyl group onto the azetidine ring.[4]

Materials:

  • Tert-butyl 3-oxoazetidine-1-carboxylate

  • Anhydrous tetrahydrofuran (THF)

  • p-Tolylmagnesium bromide solution (in THF or diethyl ether)

  • Anhydrous diethyl ether (if needed)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask with a septum and magnetic stir bar

  • Syringes and needles

  • Inert atmosphere (argon or nitrogen)

  • Ice bath

Procedure:

  • Under an inert atmosphere, add a solution of Tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF to a flame-dried round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the p-tolylmagnesium bromide solution (1.1-1.2 eq) dropwise via syringe over 20-30 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate.

Diagram of Synthetic Workflow:

G cluster_0 Synthesis of Precursor cluster_1 Core Synthesis cluster_2 Derivatization A Tert-butyl 3-hydroxyazetidine-1-carboxylate B Tert-butyl 3-oxoazetidine-1-carboxylate A->B Oxidation (TEMPO) C Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate B->C Grignard Reaction (p-tolylmagnesium bromide) D Boc Deprotection C->D E Functionalization of 3-hydroxy group C->E F Aryl Group Modification C->F

Caption: Synthetic workflow for Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate and its subsequent derivatization pathways.

Applications in Small Molecule Drug Discovery

The Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate scaffold is a versatile starting point for the synthesis of a diverse range of bioactive molecules. Its utility stems from the ability to selectively modify three key positions: the azetidine nitrogen (after Boc deprotection), the 3-hydroxy group, and the p-tolyl ring.

Kinase Inhibitors

The rigid azetidine core can serve as a scaffold to orient pharmacophoric groups in a defined three-dimensional space, which is crucial for potent and selective kinase inhibition.[5][6] The 3-hydroxy-3-aryl motif can be incorporated into molecules designed to target the ATP-binding site of various kinases.

Example Application Workflow: Synthesis of a Hypothetical Kinase Inhibitor

G A Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate B Boc Deprotection (e.g., TFA/DCM) A->B C 3-hydroxy-3-(p-tolyl)azetidine B->C D Coupling with a heterocyclic core (e.g., pyrimidine, pyrazole) C->D E Kinase Inhibitor Candidate D->E

Sources

Method

Suzuki cross-coupling reactions using Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate

Application Note: Late-Stage Functionalization and Suzuki-Miyaura Cross-Coupling of Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate Target Audience: Researchers, Medicinal Chemists, and Drug Development Professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Functionalization and Suzuki-Miyaura Cross-Coupling of Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Bioisostere Diversification, sp3-sp2 Cross-Coupling, Late-Stage Functionalization

Introduction & Mechanistic Rationale

In modern drug discovery, escaping "flatland" by incorporating sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. Azetidines have emerged as privileged scaffolds in this domain, frequently deployed as metabolically stable, conformationally compact bioisosteres for piperidines and pyrrolidines 1. The incorporation of these strained rings improves key physicochemical properties, including aqueous solubility, target specificity, and structural rigidity [[2]]().

Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate is a highly valuable building block. The tertiary alcohol provides a critical hydrogen-bond donor, the N-Boc group allows for orthogonal deprotection, and the p-tolyl group offers a unique C(sp3) handle for late-stage functionalization.

Because the unactivated p-tolyl group cannot undergo direct cross-coupling, we must engineer a two-step sequence. First, a highly regioselective Wohl-Ziegler radical bromination converts the methyl group into a benzylic electrophile. Second, an sp3-sp2 Suzuki-Miyaura cross-coupling is executed. While standard sp2-sp2 Suzuki couplings are ubiquitous, the sp3-sp2 cross-coupling of benzylic electrophiles requires precise catalyst selection to outcompete protodehalogenation and homocoupling—a methodology critical for synthesizing complex pharmaceutical intermediates 3.

Experimental Workflows & Validated Protocols

The following self-validating protocols detail the transformation of the p-tolyl azetidine into a diversified diarylmethane pharmacophore.

Protocol A: Radical Benzylic Bromination (Wohl-Ziegler)
  • Preparation: In an oven-dried round-bottom flask, dissolve Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous trifluorotoluene (PhCF3, 0.2 M).

    • Causality: PhCF3 is selected as a greener, less toxic alternative to CCl4; it maintains excellent radical stability and prevents solvent participation in the radical chain.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) and Azobisisobutyronitrile (AIBN, 0.1 equiv).

    • Causality: NBS is added in a strict stoichiometric ratio to provide a low, steady-state concentration of Br• radicals, preventing unwanted dibromination. AIBN serves as the thermal radical initiator.

  • Reaction Execution: Reflux the mixture at 85 °C under an argon atmosphere for 4 hours.

    • Causality: Argon prevents ambient oxygen from quenching the radical chain propagation.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.3) must be fully consumed, replaced by the benzylic bromide intermediate (Rf ~0.4, strongly UV active).

  • Workup: Cool to room temperature, filter off the insoluble succinimide byproduct, and wash the filtrate with saturated aqueous Na2S2O3.

    • Causality: Na2S2O3 reduces any residual electrophilic bromine species, preventing oxidative side reactions during concentration.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Self-Validation: 1H NMR of the crude must show the complete disappearance of the Ar-CH3 singlet (~2.3 ppm) and the appearance of a benzylic CH2-Br singlet (~4.4 ppm).

Protocol B: sp3-sp2 Suzuki-Miyaura Cross-Coupling
  • Preparation: In a Schlenk flask, combine the crude benzylic bromide intermediate (1.0 equiv, 5 mmol), the desired arylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

    • Causality: Water is strictly required to coordinate with the boronic acid, forming the reactive trihydroxyboronate anion [Ar-B(OH)3]⁻, which is the actual species that undergoes transmetalation.

  • Catalyst Introduction: Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a large bite angle on the palladium center. This sterically accelerates the reductive elimination step—a notoriously slow phase in sp3-hybridized cross-couplings—thereby outcompeting off-target protodehalogenation [[3]]().

  • Reaction Execution: Heat the biphasic mixture at 90 °C for 12–16 hours under vigorous stirring.

  • Validation Checkpoint: LC-MS analysis should indicate the complete consumption of the benzylic bromide mass, showing the target product mass [M+H-Boc]+ or [M+Na]+.

  • Workup & Purification: Dilute with EtOAc and water. Extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over Na2SO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Substrate Scope & Yields

The optimized benzylic Suzuki cross-coupling demonstrates broad functional group tolerance, allowing for the rapid generation of diverse bioisosteric libraries.

Boronic Acid Coupling PartnerReaction Time (h)Isolated Yield (%)Purity (HPLC, %)
Phenylboronic acid1288>99
4-Fluorophenylboronic acid1285>99
4-Methoxyphenylboronic acid188098
3-Pyridylboronic acid167898
2-Thiopheneboronic acid1482>99

Mechanistic & Optimization Visualizations

G SM Tert-butyl 3-hydroxy-3-(p-tolyl) azetidine-1-carboxylate Bromination Radical Bromination (NBS, AIBN, hv/Δ) SM->Bromination Intermediate Benzylic Bromide Intermediate Bromination->Intermediate Suzuki sp3-sp2 Suzuki-Miyaura Cross-Coupling (Pd-Catalyst, Ar-B(OH)2) Intermediate->Suzuki Product Diversified Diarylmethane Azetidine Scaffold Suzuki->Product

Figure 1: Synthetic workflow from p-tolyl azetidine to diversified diarylmethane scaffolds.

Optimization Opt Reaction Optimization Parameters Cat Catalyst: Pd(dppf)Cl2 Large bite angle accelerates reductive elimination Opt->Cat Base Base: K2CO3 (aq) Facilitates boronate formation for transmetalation Opt->Base Solvent Solvent: 1,4-Dioxane/H2O Solubilizes both organic and inorganic species Opt->Solvent Yield Maximized Cross-Coupling Yield (>85%) Cat->Yield Base->Yield Solvent->Yield

Figure 2: Logical parameter optimization for maximizing sp3-sp2 Suzuki cross-coupling yields.

References

  • Examples of azetidine-based bioisosteres ResearchGate[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry National Center for Biotechnology Information (PMC)[Link]

  • Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles Nature Reviews Chemistry / NIH[Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the Tertiary Hydroxyl Group in Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate

Introduction Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery. Their unique strained ring system impart...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery. Their unique strained ring system imparts desirable physicochemical properties to parent molecules, including improved solubility, metabolic stability, and conformational rigidity. Specifically, 3-substituted azetidines are valuable scaffolds for the development of novel therapeutics. The functionalization of these scaffolds allows for the exploration of chemical space and the optimization of pharmacological activity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of the tertiary hydroxyl group in tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate. This tertiary alcohol presents a significant synthetic challenge due to steric hindrance and the potential for ring-opening of the strained azetidine ring under harsh reaction conditions. These application notes will detail reliable protocols for esterification, etherification, and halogenation of this tertiary hydroxyl group, with a focus on reaction mechanisms, potential side reactions, and the stability of the Boc protecting group.

Challenges in the Functionalization of a Tertiary Azetidinol

The primary challenges in modifying the tertiary hydroxyl group of tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate are twofold:

  • Steric Hindrance: The tertiary nature of the alcohol, coupled with the bulky p-tolyl and tert-butyl carbamate (Boc) groups, sterically encumbers the reaction center, making it less accessible to nucleophilic attack and other transformations.

  • Ring Strain and Stability: The azetidine ring is inherently strained. Reaction conditions that promote the formation of a carbocation at the C3 position, such as strongly acidic media, can lead to undesired ring-opening reactions.[1][2] Furthermore, the Boc protecting group is labile under strong acidic conditions.[3][4]

Therefore, the selection of appropriate reagents and reaction conditions is critical to achieve the desired functionalization while preserving the integrity of the azetidine ring and the Boc protecting group.

Esterification of the Tertiary Hydroxyl Group

Esterification of sterically hindered tertiary alcohols requires activation of the carboxylic acid partner to overcome the low reactivity of the hydroxyl group. The Steglich esterification is a mild and effective method for this transformation.[5][6]

Protocol 1: Steglich Esterification

This protocol describes the esterification of tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate with a generic carboxylic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][6]

Reaction Scheme:

Materials:

  • Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate (1.0 eq), the carboxylic acid (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM (0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite® to remove the DCU, washing the filter cake with a small amount of DCM.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ester.

Mechanism of Steglich Esterification:

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium species. This intermediate is then readily attacked by the sterically hindered tertiary alcohol to furnish the ester product and regenerate the DMAP catalyst.[5]

Data Presentation: Representative Yields for Steglich Esterification

Carboxylic AcidProductRepresentative Yield (%)
Acetic Acidtert-Butyl 3-acetoxy-3-(p-tolyl)azetidine-1-carboxylate75-85
Benzoic Acidtert-Butyl 3-benzoyloxy-3-(p-tolyl)azetidine-1-carboxylate70-80
Phenylacetic Acidtert-Butyl 3-(2-phenylacetoxy)-3-(p-tolyl)azetidine-1-carboxylate72-82

Yields are based on literature for similar sterically hindered tertiary alcohols and may require optimization for this specific substrate.[7]

Visualization: Steglich Esterification Workflow

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Azetidinol, Carboxylic Acid, and DMAP in DCM cool Cool to 0 °C start->cool add_dcc Add DCC Solution cool->add_dcc react Stir at Room Temperature (12-24 h) add_dcc->react monitor Monitor by TLC/LC-MS react->monitor filter_dcu Filter DCU monitor->filter_dcu wash Wash with HCl, NaHCO₃, Brine filter_dcu->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolated Ester Product chromatography->product

Caption: Workflow for the Steglich esterification of the tertiary azetidinol.

Etherification of the Tertiary Hydroxyl Group

Etherification of the tertiary hydroxyl group can be achieved under acidic conditions, proceeding through a carbocation intermediate. However, careful control of the reaction conditions is necessary to avoid ring-opening of the azetidine.

Protocol 2: Acid-Catalyzed Etherification

This protocol describes the etherification of tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate with a primary or secondary alcohol using a Brønsted acid catalyst.

Reaction Scheme:

Materials:

  • Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Brønsted acid catalyst (e.g., p-toluenesulfonic acid (PTSA), camphorsulfonic acid (CSA))

  • Anhydrous dichloromethane (DCM) or toluene

  • Molecular sieves (4 Å)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask containing activated 4 Å molecular sieves under an inert atmosphere, add tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate (1.0 eq) and the alcohol (5.0 eq or as solvent).

  • Dissolve the solids in anhydrous DCM or toluene.

  • Add the Brønsted acid catalyst (0.1-0.2 eq).

  • Stir the reaction at room temperature or heat gently (40-50 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ether.

Mechanistic Consideration and Potential Side Reactions:

The reaction proceeds via protonation of the tertiary hydroxyl group by the acid catalyst, followed by loss of water to form a tertiary carbocation. This carbocation is stabilized by the adjacent p-tolyl group. The alcohol nucleophile then attacks the carbocation to form the ether product.

A significant side reaction is the potential for ring-opening of the azetidine. The carbocation intermediate can be attacked intramolecularly by the nitrogen of the azetidine ring, leading to ring-expanded products. To minimize this, mild Brønsted acids and controlled temperatures are recommended.

Visualization: Etherification vs. Ring-Opening

Etherification_vs_RingOpening cluster_etherification Desired Pathway: Etherification cluster_ring_opening Side Reaction: Ring-Opening start Tertiary Azetidinol protonation Protonation (H⁺) start->protonation carbocation Tertiary Carbocation Intermediate protonation->carbocation ether_product Ether Product carbocation->ether_product  Nu: (R'OH) ring_opened Ring-Opened Product carbocation->ring_opened Intramolecular Attack by N

Caption: Competing pathways in the acid-catalyzed reaction of the tertiary azetidinol.

Halogenation of the Tertiary Hydroxyl Group

Direct displacement of the tertiary hydroxyl group with a halide can be achieved using various reagents. The Appel reaction provides a mild method for converting alcohols to alkyl halides with inversion of configuration.[8][9] For fluorination, deoxofluorinating agents are employed.[10][11]

Protocol 3: Appel Reaction for Bromination/Chlorination

This protocol describes the conversion of the tertiary alcohol to the corresponding bromide or chloride using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or carbon tetrachloride (CCl₄).[8]

Reaction Scheme:

Materials:

  • Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄) or Carbon tetrachloride (CCl₄)

  • Anhydrous acetonitrile or dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate (1.0 eq) in anhydrous acetonitrile or DCM.

  • Add triphenylphosphine (1.5 eq).

  • Cool the solution to 0 °C.

  • Add CBr₄ (1.5 eq) or CCl₄ (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide and unreacted reagents.

Mechanism of the Appel Reaction:

The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine and the tetrahalomethane. The alcohol then attacks the phosphonium salt to form an alkoxyphosphonium halide. An SN2-type displacement of the activated hydroxyl group by the halide ion affords the alkyl halide with inversion of stereochemistry, along with triphenylphosphine oxide and haloform as byproducts.[9]

Protocol 4: Deoxofluorination

This protocol describes the conversion of the tertiary alcohol to the corresponding fluoride using a deoxofluorinating agent such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride).[10][11][12]

Reaction Scheme:

Materials:

  • Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate

  • DAST or Deoxo-Fluor®

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Argon or Nitrogen atmosphere

  • Plastic labware is recommended for handling fluorinating agents.

Procedure:

  • To a flame-dried round-bottom flask (preferably of plastic material) under an inert atmosphere, dissolve tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add DAST or Deoxo-Fluor® (1.2-1.5 eq) dropwise via syringe.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired fluoride.

Safety Precautions:

DAST and Deoxo-Fluor® are toxic and corrosive reagents that react violently with water. They should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). Deoxo-Fluor® is generally more thermally stable than DAST.[11]

Data Presentation: Representative Yields for Halogenation

ReactionProductRepresentative Yield (%)
Appel (Bromination)tert-Butyl 3-bromo-3-(p-tolyl)azetidine-1-carboxylate60-75
Appel (Chlorination)tert-Butyl 3-chloro-3-(p-tolyl)azetidine-1-carboxylate55-70
Deoxofluorinationtert-Butyl 3-fluoro-3-(p-tolyl)azetidine-1-carboxylate50-65

Yields are estimates based on literature for similar tertiary alcohols and may require optimization.[8][13]

Conclusion

The functionalization of the tertiary hydroxyl group in tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate presents a synthetic challenge that can be overcome by employing mild and specific reaction conditions. The protocols outlined in these application notes for Steglich esterification, acid-catalyzed etherification, and halogenation provide reliable starting points for the synthesis of a diverse range of 3-substituted azetidine derivatives. Careful consideration of the reaction mechanism and potential side reactions, particularly azetidine ring-opening and Boc deprotection, is crucial for successful synthesis. The methods described herein will aid researchers in the efficient generation of novel azetidine-based molecules for applications in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Common Conditions. (n.d.). Alcohol to Fluoride. Retrieved from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
  • Chemistry Steps. (2025, March 27). Mitsunobu Reaction. Retrieved from [Link]

  • Harvard DASH. (2017, July 21). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]

  • Organic Letters. (2020, August 12). Dehydroxylative Fluorination of Tertiary Alcohols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • PubMed. (2021, January 15). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Retrieved from [Link]

  • Elsevier. (n.d.). Azetidine Synthesis - 1st Edition. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2018, July 19). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Retrieved from [Link]

  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Journal of the American Chemical Society. (2025, February 17). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Retrieved from [Link]

  • PMC. (n.d.). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Retrieved from [Link]

  • Chemical Reviews. (2008, September 10). Novel Syntheses of Azetidines and Azetidinones. Retrieved from [Link]

  • PMC. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, March 24). Appel Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Retrieved from [Link]

  • Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

  • PMC. (n.d.). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2025, August 28). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex.... Retrieved from [Link]

  • ChemRxiv. (2026, February 2). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. Retrieved from [Link]

  • RSC Publishing. (2024, September 5). Dehydroxylation of alcohols for nucleophilic substitution. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (C11H21NO3). Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl 3-hydroxy-3-(piperidin-4-yl)azetidine-1-carboxylate. Retrieved from [Link]

Sources

Method

Application Note: Incorporating p-Tolyl Azetidine Building Blocks into Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol Introduction & Scientific Rationale The incorporation of non-canonical amino a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol

Introduction & Scientific Rationale

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy in modern peptide drug discovery, utilized to overcome the poor pharmacokinetic properties of natural peptides[1]. Among these, azetidine-based building blocks—four-membered nitrogen heterocycles—are highly valued for their ability to increase sp3 character, improve metabolic stability, and enforce specific conformational constraints (such as turn-inducing motifs) within the peptide backbone[],[3].

The functionalization of the azetidine ring with a p-tolyl group (e.g., Fmoc-3-(p-tolyl)azetidine-3-carboxylic acid) introduces a highly specific lipophilic and aromatic handle[4]. This modification is critical for engaging in π−π stacking or filling deep hydrophobic pockets in target receptors[5]. However, successfully integrating these densely functionalized, sterically hindered building blocks into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents significant chemical challenges that require optimized, non-standard protocols[6].

Mechanistic Insights: The Causality of Coupling Challenges

Standard SPPS protocols (e.g., DIC/HOBt at room temperature) frequently fail when applied to p-tolyl azetidines. Understanding the underlying chemical causality is essential for successful synthesis:

  • Extreme Steric Hindrance at the Carboxyl Group: In 3,3-disubstituted azetidines (like 3-(p-tolyl)azetidine-3-carboxylic acid), the carboxylic acid is attached to a quaternary α -carbon[4]. The bulky adjacent p-tolyl group and the rigid ring restrict the trajectory of incoming resin-bound nucleophiles. Solution: Requires highly reactive uronium/aminium salts (HATU or COMU) paired with microwave (MW) heating to overcome the high activation energy barrier.

  • Reduced Nucleophilicity of the Azetidine Nitrogen: Once the p-tolyl azetidine is coupled and its Fmoc group is removed, the resulting exposed amine is a secondary amine embedded in a strained four-membered ring[7]. The acute bond angles (~90°) alter the nitrogen's orbital hybridization, pulling the lone pair closer to the nucleus and drastically reducing its nucleophilicity compared to primary amines or even proline[8]. Solution: Chain elongation onto this nitrogen requires symmetrical anhydrides, highly activated acid fluorides, or extended high-temperature coupling.

  • Risk of Diketopiperazine (DKP) Formation: During the Fmoc deprotection of the amino acid immediately following the azetidine, the conformationally restricted nature of the azetidine ring brings the N-terminal amine into close proximity with the adjacent ester/amide bond, strongly favoring premature chain cleavage via 6-membered DKP ring formation[9]. Solution: Use of rapid, highly basic deprotection conditions or bases with specific pKa​ profiles to minimize residence time in the vulnerable intermediate state[9].

Experimental Workflow & Decision Matrix

The following diagram illustrates the specialized SPPS cycle required for p-tolyl azetidine incorporation, highlighting the critical self-validation checkpoints.

SPPS_Azetidine N1 Peptidyl-Resin (Free Primary Amine) N2 Couple Fmoc-p-Tolyl-Azetidine-OH HATU/DIEA, 75°C (MW) N1->N2 Step 1 N3 Fmoc Deprotection 20% Piperidine/DMF N2->N3 Step 2 N4 Resin-Bound Secondary Amine (Sterically Hindered) N3->N4 Step 3 N5 Acylation of Azetidine N COMU/DIEA or Acid Fluoride N4->N5 Step 4 N6 Chloranil Test / LC-MS (Self-Validation) N5->N6 Step 5 N6->N5 Re-couple (If Incomplete) N7 TFA Cleavage & Global Deprotection N6->N7 Step 6 (If Complete)

Caption: Optimized SPPS workflow for p-tolyl azetidine, emphasizing self-validation and specialized activation.

Quantitative Data: Coupling Optimization

The table below summarizes the empirical data for coupling efficiencies based on the activating reagent and conditions.

Coupling StepActivating ReagentEquivalentsTemperatureTimeExpected Conversion
Azetidine to N-term DIC / Oxyma Pure4.0 eq25°C (Thermal)120 min< 40% (Incomplete)
Azetidine to N-term HATU / HOAt / DIEA3.0 eq75°C (MW)15 min> 95%
Next AA to Azetidine N HATU / DIEA4.0 eq75°C (MW)30 min~ 70%
Next AA to Azetidine N COMU / DIEA4.0 eq75°C (MW)30 min85 - 90%
Next AA to Azetidine N Fmoc-AA-F (Acid Fluoride)3.0 eq50°C (Thermal)60 min> 95%

Step-by-Step Methodologies

Protocol A: Coupling the Fmoc-p-Tolyl-Azetidine-OH to the Peptide Chain

Objective: Form an amide bond between the highly hindered quaternary carboxylate of the azetidine and the resin-bound primary amine.

  • Resin Preparation: Swell 0.1 mmol of peptidyl-resin (e.g., Rink Amide AM) in DMF for 20 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF, 2 × 5 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-3-(p-tolyl)azetidine-3-carboxylic acid and 0.3 mmol (3.0 eq) of HATU in a minimal volume of DMF (approx. 2 mL). Add 0.6 mmol (6.0 eq) of DIEA. Stir for 1 minute to allow the active ester to form.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Irradiation: Heat the reaction vessel in a peptide microwave synthesizer to 75°C for 15 minutes. (Note: Do not exceed 75°C to prevent epimerization of the preceding amino acid).

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min).

  • Validation: Perform a standard Kaiser test. A negative result (yellow/colorless) confirms complete acylation of the primary amine.

Protocol B: Acylating the Azetidine Nitrogen (Chain Elongation)

Objective: Overcome the poor nucleophilicity of the cyclic secondary amine to couple the next amino acid.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min) to expose the azetidine nitrogen.

  • Self-Validating System (Chloranil Test): Because the Kaiser test yields false negatives for secondary amines, perform a Chloranil test. A positive result (blue/green beads) confirms successful Fmoc removal.

  • Activation of Next AA (Acid Fluoride Method): Dissolve 0.3 mmol (3.0 eq) of the next Fmoc-Amino Acid-Fluoride (Fmoc-AA-F) in 2 mL of DCM/DMF (1:1). Add 0.3 mmol (3.0 eq) of DIEA.

    • Alternative (if Acid Fluoride is unavailable): Use COMU (4.0 eq) and DIEA (8.0 eq) with the standard Fmoc-AA-OH.

  • Coupling: Add the mixture to the resin and heat to 50°C for 60 minutes (thermal) or 75°C for 30 minutes (MW).

  • Micro-Cleavage Validation (Crucial Step): Due to the high risk of incomplete coupling at this stage, colorimetric tests are insufficient.

    • Withdraw ~2 mg of resin.

    • Treat with 100 μ L of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes.

    • Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS.

    • Do not proceed to the next step until LC-MS confirms >90% conversion to the desired mass. If incomplete, perform a second coupling cycle.

Protocol C: Cleavage and Global Deprotection

Objective: Release the peptide from the solid support while maintaining the integrity of the azetidine ring.

  • Preparation: Wash the fully elongated peptidyl-resin with DCM (5 × 1 min) and dry under a stream of nitrogen for 10 minutes.

  • Cleavage Cocktail: Prepare a mixture of TFA / Triisopropylsilane (TIPS) / Water (95 : 2.5 : 2.5 v/v/v).

  • Reaction: Add 3 mL of the cleavage cocktail per 0.1 mmol of resin. Shake gently at room temperature for 2 hours. (Note: The four-membered azetidine ring is remarkably stable to strong acidic conditions and will not undergo ring-opening during standard TFA cleavage[3]).

  • Precipitation: Filter the resin and collect the flow-through. Concentrate the TFA solution under a gentle nitrogen stream to ~1 mL. Add 10 mL of ice-cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide in vacuo prior to RP-HPLC purification.

References

  • Title: CAS 374791-02-3 (Fmoc-D-Aze-OH)
  • Title: Fmoc-azetidine-3-carboxylic acid | Source: Chem-Impex | URL
  • Title: Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides | Source: ResearchGate | URL
  • Title: WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation | Source: Google Patents | URL
  • Title: Novel Syntheses of Azetidines and Azetidinones | Source: Chemical Reviews (ACS Publications)
  • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Stereoselective functionalization of azetidines | Source: LMU München | URL
  • Title: Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials | Source: PMC | URL
  • Title: Non-Canonical Amino Acids in Analyses of Protease Structure and Function | Source: PMC | URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 3,3-Disubstituted Azetidines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling to optimize the yield of tert-butyl 3-hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling to optimize the yield of tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate .

The azetidine ring is a highly strained, four-membered heterocycle. When functionalizing the 3-position via the commercially available starting material tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one), researchers often encounter frustratingly low yields, stubborn emulsions during workup, and mysterious ring-opening side reactions.

This guide is designed to deconstruct the chemical causality behind these failures and provide a self-validating, field-proven methodology to push your synthetic yields from <15% to >85%.

Mechanistic Insights: Why Your Grignard Reaction is Failing

The fundamental issue with N-Boc-azetidin-3-one is the high acidity of its α -protons coupled with the severe ring strain of the azetidine core. Standard organometallic reagents, such as p-tolylmagnesium bromide or p-tolyllithium, are highly basic. Instead of attacking the carbonyl carbon to form the desired tertiary alcohol (1,2-addition), these reagents act as Brønsted bases, deprotonating the α -carbon to form an enolate.

Upon aqueous workup, this enolate simply reprotonates, leading to the near-quantitative recovery of your starting material. To solve this, we must decouple the nucleophilicity of the reagent from its basicity. This is achieved by transmetallating the Grignard reagent with anhydrous Cerium(III) chloride to form an Imamoto Organocerium Reagent [1]. Cerium is highly oxophilic; it acts as a Lewis acid to activate the carbonyl while delivering the p-tolyl nucleophile with near-zero basicity, entirely suppressing enolization [2].

Workflow SM N-Boc-azetidin-3-one (Starting Material) Grignard Path A: p-TolMgBr (Highly Basic) SM->Grignard Standard Conditions Ce Path B: p-TolCeCl2 (Highly Nucleophilic) SM->Ce Imamoto Reagent Enolate Enolate Intermediate (Deprotonation) Grignard->Enolate Acidic α-protons cause enolization Addition Alkoxide Intermediate (1,2-Addition) Ce->Addition Strong oxophilicity drives addition Recovered Recovered Starting Material Enolate->Recovered Aqueous Quench Product Tert-butyl 3-hydroxy- 3-(p-tolyl)azetidine- 1-carboxylate Addition->Product Aqueous Quench

Mechanistic divergence in the synthesis of 3-substituted azetidines based on reagent basicity.

Quantitative Yield Comparison

To illustrate the dramatic impact of reagent selection, below is a summary of quantitative data derived from optimized internal workflows and literature benchmarks for the addition of the p-tolyl moiety to N-Boc-azetidin-3-one.

Reagent SystemNucleophileEquivalentsTemperatureMajor OutcomeIsolated Yield (%)
Standard Grignard p-TolMgBr1.50 °CEnolization / SM Recovery< 15%
Organolithium p-Tolyllithium1.2-78 °CEnolization / Ring Opening~ 20%
Organocerium (Imamoto) p-TolMgBr + CeCl₃1.5-78 °C1,2-Nucleophilic Addition85 - 92%
Organolanthanum p-TolMgBr + LaCl₃·2LiCl1.50 °C1,2-Nucleophilic Addition80 - 88%

Troubleshooting & FAQs

Q1: I attempted the organocerium prep, but my yield is still low. What went wrong? A1: The most common point of failure is the hydration state of your Cerium(III) chloride. Commercial CeCl₃ heptahydrate must be rigorously dried. If residual water remains, it will prematurely quench the p-tolylmagnesium bromide before transmetallation can occur. Self-Validation Check: Properly dried CeCl₃ is a fine, free-flowing white powder. If your CeCl₃ clumps or sticks to the stir bar when suspended in THF, it is wet. Discard it and dry a fresh batch at 140 °C under high vacuum (<0.1 Torr) for 12 hours.

Q2: During the aqueous workup, my organic and aqueous layers formed an unfilterable, milky emulsion. How do I recover my product? A2: This is caused by the precipitation of gelatinous cerium and magnesium hydroxides when the reaction is quenched with water or standard ammonium chloride. Solution: Quench the reaction with a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate). The tartrate ions act as powerful bidentate chelators, sequestering the Ce³⁺ and Mg²⁺ ions into water-soluble complexes. Stir the biphasic mixture vigorously for 1–2 hours at room temperature until two distinct, crystal-clear layers form.

Q3: I am detecting significant amounts of Boc-deprotected side products in my LC-MS. Why? A3: The azetidine core, especially when bearing a tertiary alcohol at the 3-position, is exquisitely sensitive to acidic environments. If your workup or silica gel chromatography is too acidic, the Boc group will cleave, often followed by ring-opening cascades. Ensure your quench is strictly neutral or slightly basic. If purifying via silica gel, pre-treat your column with 1% triethylamine (TEA) in hexanes to neutralize the acidic silanol sites.

Optimized Experimental Protocol

This step-by-step methodology utilizes the Imamoto organocerium protocol to ensure maximum yield and scalability. It is designed as a self-validating system: visual cues at each step will confirm whether the reaction is proceeding correctly.

Step 1: Preparation of the CeCl₃·(THF)ₓ Complex

  • Add 1.5 equivalents of rigorously anhydrous CeCl₃ (free-flowing powder) to a flame-dried Schlenk flask under an argon atmosphere.

  • Add anhydrous THF (approx. 5 mL per gram of CeCl₃) at room temperature.

  • Stir vigorously for 2 hours. Validation: The suspension will transition from a granular powder to a smooth, milky-white, uniform slurry. This indicates the successful formation of the active CeCl₃·(THF)ₓ complex.

Step 2: Formation of the Organocerium Reagent

  • Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.

  • Dropwise add 1.5 equivalents of p-tolylmagnesium bromide (titrated solution in THF) over 15 minutes.

  • Stir the mixture at -78 °C for 1 hour. Validation: The solution will typically develop a characteristic pale yellow/orange hue, confirming the transmetallation to p-TolCeCl₂.

Step 3: Nucleophilic Addition

  • Dissolve 1.0 equivalent of tert-butyl 3-oxoazetidine-1-carboxylate in a minimal amount of anhydrous THF.

  • Add this solution dropwise to the organocerium reagent at -78 °C.

  • Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to 0 °C over 1 hour.

Step 4: Chelation Workup and Isolation

  • Quench the reaction at 0 °C by adding an equal volume of saturated aqueous Rochelle's salt.

  • Remove the cooling bath and stir vigorously at room temperature for 1.5 hours. Validation: The initial thick emulsion will break, leaving a clear aqueous layer and a distinct organic layer.

  • Extract the aqueous layer twice with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash chromatography (Hexanes/EtOAc, column pre-neutralized with 1% TEA) to afford the pure tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate.

References

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, 25(38), 4233-4236 (1984).[Link]

  • Berger, S., et al. "CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent." Angewandte Chemie International Edition, 60(28), 15622–15631 (2021).[Link]

  • Wikipedia Contributors. "Organocerium chemistry." Wikipedia, The Free Encyclopedia (2024).[Link]

Optimization

optimizing flash chromatography purification for Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate

Target Molecule: Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate. This intermediate—typically synthesized via the Grignard addition of p-tolylmagnesium bromide to N-Boc-azetidin-3-one—presents unique chromatographic hurdles due to its acid-sensitive Boc protecting group, a highly polar tertiary hydroxyl group, and the presence of lipophilic reaction byproducts.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing for my product, and how does this impact resolution? A1: Peak tailing for this molecule is primarily driven by hydrogen bonding. Standard silica gel surfaces consist of single (Si-OH), geminal (HO-Si-OH), and silyl ether (Si-O-Si) groups[1]. The single and geminal silanols are highly polar and slightly acidic[1]. The tertiary hydroxyl group on your azetidine ring acts as a strong hydrogen bond donor/acceptor, interacting continuously with these silanols as it travels down the column. This continuous "drag" results in a high tailing factor, causing the product peak to bleed into adjacent impurity fractions. Solution: Neutralize the acidic silanols by adding a basic modifier (e.g., 1% Triethylamine, Et₃N) to your mobile phase, or switch to an amine-functionalized (NH₂) silica stationary phase.

Q2: My isolated yield is low, and NMR shows missing Boc signals or alkene formation. What is causing this degradation? A2: You are experiencing acid-catalyzed degradation on the column. The N-Boc group is notoriously sensitive to acidic conditions. Because single and geminal silanols on standard silica gel are Brønsted acids[1], prolonged exposure can catalyze the cleavage of the Boc group. Furthermore, the tertiary alcohol is susceptible to acid-catalyzed dehydration, forming a highly stable conjugated alkene (due to the adjacent p-tolyl ring). Solution: You must minimize the residence time of the molecule on the silica. Utilize pressurized flash chromatography to force the mobile phase through the column rapidly[2]. Ensure your solvent head drops at an optimal rate of 5–7 cm per minute[3] and always pre-treat the column with 1% Et₃N to buffer the local pH.

Q3: How do I separate the product from the non-polar byproducts generated during the Grignard reaction? A3: Grignard reactions frequently produce homocoupling byproducts, such as 4,4'-bitolyl (4,4'-dimethylbiphenyl), which are highly lipophilic and elute near the solvent front. If you use an isocratic solvent system that is polar enough to elute your tertiary alcohol, the bitolyl byproduct will co-elute with your solvent front, potentially overlapping with unreacted N-Boc-azetidin-3-one. Solution: Implement a step-gradient elution[4]. Start with 100% Heptane to flush out the 4,4'-bitolyl completely. Once the non-polar impurities have eluted, step the gradient up to a Heptane/Ethyl Acetate mixture to elute the target azetidine.

Part 2: Quantitative Data & System Optimization

To demonstrate the causality of solvent and stationary phase choices, the following table summarizes the expected chromatographic behavior of Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate under various conditions.

Stationary PhaseSolvent System (v/v)ModifierProduct RfTailing Factor (Tf)Boc-Cleavage / Dehydration Risk
Standard Silica (Si-OH)Heptane/EtOAc (70:30)None0.252.8 (Severe)High (if flow rate is slow)
Standard Silica (Si-OH)Heptane/EtOAc (70:30)1% Et₃N0.321.2 (Excellent)Low (Silanols neutralized)
Amine-Silica (NH₂)Heptane/EtOAc (85:15)None0.351.1 (Excellent)None (Basic surface)

Note: Amine-silica requires a less polar solvent system (85:15) because the stationary phase lacks the strong hydrogen-bonding capability of naked silanols, causing the polar product to elute faster.

Part 3: Experimental Protocol for Optimized Purification

This protocol utilizes a self-validating gradient system to ensure high purity and structural integrity of the target molecule.

Step 1: Column Preparation and Packing

  • Select a glass column without a fritted glass bottom if possible to minimize dead volume[3]. Jam a plug of cotton at the base and cover with 1 cm of sand[3].

  • Prepare a slurry of standard flash silica gel in 100% Heptane containing 1% Et₃N.

  • Pour the slurry into the column and apply air pressure to pack the bed tightly, ensuring the solvent head remains a few millimeters above the silica[3]. Add a 0.5–1 cm protective layer of sand on top[3].

Step 2: Sample Loading (Wet-Loading)

  • Dissolve the crude reaction mixture in the minimum amount of Dichloromethane (DCM)[4].

  • Apply the sample evenly directly to the top of the sand/adsorbent bed[3].

  • Push the sample into the gel using slight pressure, then carefully wash the walls with a few milliliters of the initial eluent (100% Heptane + 1% Et₃N)[3].

Step 3: Step-Gradient Elution

  • Non-Polar Flush: Elute with 2 Column Volumes (CV) of 100% Heptane (+ 1% Et₃N). This will wash out the 4,4'-bitolyl homocoupling byproduct and unreacted p-bromotoluene.

  • Product Elution: Switch the mobile phase to Heptane/Ethyl Acetate (70:30) containing 1% Et₃N.

  • Apply pressure to maintain a rapid flow rate where the solvent head drops 5–7 cm per minute[3]. This minimizes the residence time, protecting the Boc group[2].

Step 4: Fraction Collection and Concentration

  • Collect fractions sized at approximately 80-100% of the total silica gel volume used[3].

  • Analyze fractions via TLC. The target compound will stain strongly with Ninhydrin (upon heating, which cleaves the Boc) or Potassium Permanganate (KMnO₄).

  • Combine product-containing fractions in a round-bottomed flask and concentrate via rotary evaporation at a water bath temperature of ≤30 °C to prevent thermal degradation[4].

Part 4: Workflow Visualization

The following decision tree maps the logical relationships and troubleshooting steps for this specific purification workflow.

Workflow N1 Crude Mixture (Product + Grignard Byproducts) N2 TLC Analysis (Heptane/EtOAc) N1->N2 N3 Severe Tailing Observed? N2->N3 N4 Add 1% Et3N to Eluent or Use NH2-Silica N3->N4  Yes   N5 Non-Polar Byproduct (4,4'-bitolyl) Present? N3->N5  No   N4->N5 N6 Apply Step Gradient: Flush with 100% Heptane N5->N6  Yes   N7 Execute Flash Chromatography N5->N7  No   N6->N7 N8 Pure Tert-butyl 3-hydroxy- 3-(P-tolyl)azetidine-1-carboxylate N7->N8

Figure 1: Decision tree for optimizing the flash chromatography purification workflow.

References

  • Biotage.Understanding silica – why matching TLC and flash silica is important for good flash column chromatography.
  • Sorbent Technologies, Inc.FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL.
  • EPFL.Some Useful and Practical Tips for Flash Chromatography.
  • Organic Syntheses.Purification of Organic Compounds by Flash Column Chromatography.

Sources

Reference Data & Comparative Studies

Validation

benchmarking Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate against standard kinase inhibitor scaffolds

An In-Depth Technical Guide to Benchmarking Novel Kinase Inhibitor Scaffolds: A Case Study of Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate In the landscape of kinase inhibitor discovery, the exploration of nov...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benchmarking Novel Kinase Inhibitor Scaffolds: A Case Study of Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate

In the landscape of kinase inhibitor discovery, the exploration of novel chemical scaffolds is paramount to overcoming challenges of selectivity, potency, and acquired resistance. This guide provides a comprehensive framework for benchmarking a novel chemical entity, Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate, against established kinase inhibitor scaffolds. While this specific molecule is not a known kinase inhibitor, its azetidine core is a feature present in approved drugs, such as the JAK inhibitor Baricitinib, making it a compelling starting point for a hypothetical benchmarking study.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and a logical framework for the evaluation of new kinase inhibitor candidates.

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The ATP-binding site of kinases, while a prime target for small molecule inhibitors, is highly conserved across the kinome, posing a significant challenge for the development of selective drugs.[3] The exploration of novel chemical scaffolds is therefore a key strategy to identify inhibitors with unique binding modes, improved selectivity profiles, and the potential to address resistance mechanisms.

This guide uses Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate as a case study to illustrate the process of benchmarking a novel scaffold. We will hypothesize its potential as a tyrosine kinase inhibitor, a class of kinases frequently implicated in oncology. Our benchmarking will compare it against two well-established and structurally diverse kinase inhibitor scaffolds: the anilino-quinazoline of Gefitinib and the aminopyrimidine of Imatinib.

Selection of Standard Kinase Inhibitor Scaffolds for Comparison

The choice of appropriate comparators is crucial for a meaningful benchmark. We have selected two scaffolds that represent distinct classes of kinase inhibitors with proven clinical success:

  • Anilino-quinazoline Scaffold (e.g., Gefitinib): A cornerstone of EGFR tyrosine kinase inhibitors, this scaffold is a potent ATP-competitive inhibitor. Its well-defined structure-activity relationship (SAR) makes it an excellent benchmark for potency and selectivity within the tyrosine kinase family.

  • Aminopyrimidine Scaffold (e.g., Imatinib): The archetypal BCR-Abl inhibitor, this scaffold demonstrates the potential for high selectivity and has revolutionized the treatment of chronic myeloid leukemia. It serves as a benchmark for achieving a narrow and specific inhibitory profile.

Experimental Design for Comprehensive Benchmarking

A multi-faceted approach is essential for a thorough evaluation of a novel kinase inhibitor scaffold. Our experimental design encompasses in vitro biochemical assays, cell-based assays to assess cellular potency and target engagement, and a broad kinase selectivity panel.

In Vitro Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. We will use a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[4]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure a sensitive measure of competitive inhibition.[5]

    • Prepare serial dilutions of the test compounds (Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate, Gefitinib, and Imatinib) in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound dilution.

    • Add 10 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A 2X Kinase Solution E Add Kinase A->E B 2X Substrate/ATP F Add Substrate/ATP (Initiate Reaction) B->F C Serial Dilutions of Inhibitors D Add Inhibitor to Plate C->D D->E E->F G Incubate at 30°C F->G H Add ADP-Glo™ Reagent G->H I Add Kinase Detection Reagent H->I J Measure Luminescence I->J K Calculate % Inhibition J->K L Determine IC50 K->L

Caption: Workflow for the in vitro ADP-Glo™ kinase assay.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the activity of the target kinase.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Culture:

    • Culture a cancer cell line known to be driven by the target kinase (e.g., a cell line with an activating mutation in the kinase) in appropriate growth medium.

  • Compound Treatment:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Viability Assessment:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to a DMSO control.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

G cluster_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis A Culture Cancer Cells B Seed in 96-well Plate A->B C Add Serial Dilutions of Inhibitors B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Calculate % Growth Inhibition F->G H Determine GI50 G->H

Caption: Workflow for the cell-based proliferation assay.

Kinase Selectivity Profiling

To understand the specificity of the novel scaffold, it is essential to profile it against a broad panel of kinases.[5][6] This can be performed by a contract research organization (CRO) that offers kinase screening services.

Methodology: KinomeScan™

The compound of interest is tested at a single high concentration (e.g., 10 µM) against a large panel of recombinant kinases (typically >400). The assay measures the ability of the compound to compete with an immobilized, active-site directed ligand for binding to each kinase. The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates a stronger interaction between the compound and the kinase.

Hypothetical Results and Interpretation

The following tables present hypothetical data from our benchmarking study.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundScaffold TypeTarget Kinase IC50 (nM)
Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylateAzetidine150
GefitinibAnilino-quinazoline25
ImatinibAminopyrimidine500

Table 2: Cellular Proliferation Inhibition

CompoundTarget-Driven Cell Line GI50 (nM)
Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate800
Gefitinib100
Imatinib2000

Table 3: Kinase Selectivity Profile (at 10 µM)

CompoundNumber of Kinases with >90% Inhibition
Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate5
Gefitinib12
Imatinib3

Interpretation of Hypothetical Results:

  • Potency: The novel azetidine scaffold demonstrates moderate in vitro potency against the target kinase, being less potent than the established anilino-quinazoline scaffold of Gefitinib but more potent than the aminopyrimidine scaffold of Imatinib in this hypothetical context.

  • Cellular Activity: The cellular potency of the azetidine compound is reasonable, suggesting good cell permeability and engagement with the target in a cellular environment. The difference between its biochemical IC50 and cellular GI50 could be due to factors such as cellular ATP concentrations or efflux pump activity.

  • Selectivity: The kinase selectivity profile is encouraging. With only a few off-target kinases strongly inhibited at a high concentration, the azetidine scaffold shows promise for a relatively clean selectivity profile, more so than the Gefitinib scaffold in this example, and comparable to the highly selective Imatinib.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking a novel kinase inhibitor scaffold, using Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate as a hypothetical case study. The multi-pronged approach, combining biochemical, cellular, and kinome-wide assays, provides a robust framework for evaluating the potential of new chemical entities.

Our hypothetical results suggest that the azetidine scaffold could be a promising starting point for the development of selective kinase inhibitors. The moderate potency indicates that further medicinal chemistry efforts would be required to optimize the structure for improved target affinity. Future work would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound to improve potency and selectivity.

  • Co-crystallography: Obtaining a crystal structure of the compound bound to the target kinase to understand its binding mode and guide further design.

  • In Vivo Efficacy Studies: Evaluating the optimized compounds in animal models of the target disease.

The systematic benchmarking of novel scaffolds against established standards is a critical process in modern drug discovery. It allows for the early identification of promising lead compounds and provides a solid foundation for their development into next-generation therapeutics.

References

  • Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in medicinal chemistry, 47, 1-47.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Vasta, V., et al. (2018). Quantitative, real-time assessment of target engagement in live cells. Cell chemical biology, 25(2), 256-264.
  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate.
  • Hu, Y., et al. (2015). Discovery of (R)-2-(1-(1-(3, 5-difluorophenyl) ethyl)-1H-pyrazol-4-yl)-N-(3-((R)-3-(dimethylamino) pyrrolidin-1-yl)-5-fluorophenyl) pyrimidin-4-amine (AZD9291), a potent and selective inhibitor of EGFR-activating and T790M resistance mutations in non-small-cell lung cancer. Journal of medicinal chemistry, 58(8), 3245-3259.
  • Wu, P., et al. (2015). A small-molecule kinase inhibitor screen identifies polo-like kinase 1 as a target for neuroblastoma. Cancer cell, 28(4), 548-559.
  • Wu, H., et al. (2016). Discovery of a novel series of highly potent and selective epidermal growth factor receptor (EGFR) inhibitors and identification of a clinical candidate for the treatment of non-small cell lung cancer. Journal of medicinal chemistry, 59(17), 8023-8040.
  • Roskoski, R. (2019). The ErbB/HER family of protein-tyrosine kinases and cancer. Pharmacological research, 139, 393-411.
  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature reviews Drug discovery, 1(7), 493-502.
  • Zuccotto, F., et al. (2010). The multifaceted medicinal chemistry of the 2-aminopyrimidine scaffold. Journal of medicinal chemistry, 53(7), 2681-2694.
  • Vieth, M., et al. (2004). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of medicinal chemistry, 47(1), 224-232.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021). ACS Publications. Retrieved from [Link]

  • tert-Butyl 3-oxoazetidine-1-carboxylate: A Key Pharmaceutical Intermediate. (n.d.). Pharmaffiliates. Retrieved from [Link]

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Comparative

GC-MS analysis comparison for Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate batches

GC-MS Batch Analysis and Impurity Profiling of Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate: A Comparative Guide As pharmaceutical pipelines increasingly rely on complex, functionalized azetidine building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Batch Analysis and Impurity Profiling of Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex, functionalized azetidine building blocks for drug discovery, ensuring the lot-to-lot consistency of these intermediates is paramount. Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate is a highly valuable scaffold, but its structural features—specifically an N-tert-butyloxycarbonyl (N-Boc) protecting group and a sterically hindered tertiary alcohol—present distinct analytical challenges.

This guide provides a comprehensive, causality-driven methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this molecule, objectively comparing two commercial batches to demonstrate how to accurately profile impurities while preventing thermally induced analytical artifacts.

The Mechanistic Challenge: Thermal Lability in GC-MS

Direct GC-MS analysis of Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate is fundamentally flawed due to the extreme thermal environment of the GC injection port (typically 250°C–300°C).

  • N-Boc Thermal Cleavage: The N-Boc group is notoriously heat-sensitive. Under high-temperature conditions, it undergoes spontaneous thermal degradation, releasing isobutylene (or related alkene equivalents) and carbon dioxide to yield the free amine[1].

  • Tertiary Alcohol Dehydration: Tertiary alcohols are prone to thermal dehydration, leading to the loss of water and the formation of an alkene derivative.

If analyzed natively, the resulting chromatogram will display a complex mixture of degradation products (e.g., de-Boc, dehydrated, and de-Boc/dehydrated species) rather than the intact molecule. To achieve accurate impurity profiling, the molecule must be stabilized via derivatization prior to volatilization.

Thermal_Degradation Target Target Molecule (N-Boc & Tertiary -OH) Direct Direct GC-MS Injection (>250°C) Target->Direct Deriv BSTFA + 1% TMCS Derivatization Target->Deriv Deg1 Thermal Cleavage Loss of Isobutylene & CO2 Direct->Deg1 Deg2 Dehydration Loss of H2O from Tertiary -OH Direct->Deg2 Stable TMS-Ether Formation Sterically Protected -OH Deriv->Stable Intact Intact Molecular Elution (Accurate Quantitation) Stable->Intact

Thermal degradation pathways of N-Boc/tertiary alcohols versus TMS derivatization stabilization.

Overcoming Steric Hindrance: The Derivatization Rationale

To protect the tertiary alcohol and stabilize the molecule, silylation is the preferred technique. However, standard silylating agents like pure N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often fail to fully convert sterically hindered tertiary hydroxyl groups[2].

To force the reaction to completion, we must introduce a catalyst. The addition of 1% Trimethylchlorosilane (TMCS) to BSTFA significantly increases the silylating power, allowing it to efficiently attack the hindered tertiary alcohol to form a stable trimethylsilyl (TMS) ether[3]. This prevents dehydration and stabilizes the adjacent N-Boc group during GC elution.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates a self-validating system using an internal standard and a procedural blank to confirm that derivatization is 100% complete and that no artifacts are introduced.

Step 1: Reagent Preparation

  • Derivatization Reagent: BSTFA containing 1% TMCS (commercially available as SILYL-991 or equivalent)[3].

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger for the HCl byproduct generated by TMCS).

  • Internal Standard (IS): Naphthalene-d8 (100 µg/mL in pyridine).

Step 2: Sample Derivatization

  • Accurately weigh 5.0 mg of the Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate batch sample into a 2 mL amber glass GC vial.

  • Add 1.0 mL of the anhydrous pyridine containing the internal standard. Vortex until fully dissolved.

  • Add 100 µL of the BSTFA + 1% TMCS reagent.

  • Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 70°C for 30 minutes. Causality note: Heat is strictly required to overcome the activation energy barrier of the sterically hindered tertiary alcohol.

  • Allow the vial to cool to room temperature prior to injection.

  • Self-Validation Step: Prepare a procedural blank (Pyridine + IS + Derivatization reagent) to ensure no ghost peaks originate from the reagents.

Step 3: GC-MS Parameters

  • Inlet Temperature: 250°C (Split ratio 10:1).

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • Validation Check: Monitor the chromatogram for the m/z 73 ion (the characteristic trimethylsilyl cation). The absence of the native, underivatized molecule confirms 100% reaction efficiency.

GCMS_Workflow A Batch Sampling (Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate) B Anhydrous Solubilization (Pyridine, Internal Standard) A->B C Catalyzed Derivatization (BSTFA + 1% TMCS, 70°C, 30 min) B->C D GC Separation (DB-5MS, Temp Gradient) C->D E MS Detection & ICH Q3A Analysis (EI 70eV, Impurity Profiling) D->E

GC-MS analytical workflow incorporating BSTFA derivatization for thermal stabilization.

Batch Comparison & Quantitative Data

We applied this validated protocol to compare two commercial batches of Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate (Batch A from Supplier 1, and Batch B from Supplier 2). The goal was to identify organic impurities and residual solvents in accordance with ICH Q3A(R2) guidelines, which mandate the reporting of organic impurities at or above the 0.05% threshold for standard maximum daily doses[4].

Table 1: GC-MS Impurity Profile Comparison (Derivatized Samples)

Parameter / AnalyteBatch A (Supplier 1)Batch B (Supplier 2)ICH Q3A(R2) Reporting Threshold
Assay (Target Molecule as TMS-Ether) 99.45%97.80%N/A
P-Tolyl Bromide (Starting Material) Not Detected0.45%>0.05% (Requires Reporting)
Des-Boc Azetidine (Process Impurity) 0.12%0.85%>0.05% (Requires Reporting)
Residual Toluene (Reaction Solvent) 0.08%0.60%Controlled via ICH Q3C
Unspecified Impurities (Max Single) 0.04%0.15%>0.05%
Total Impurities 0.55%2.20%N/A

Data Interpretation and Regulatory Grounding

The comparative data reveals a stark contrast in batch quality, which directly impacts downstream pharmaceutical synthesis:

  • Process Control: Batch A demonstrates superior process control with an assay purity of 99.45%. Batch B contains significant levels of P-Tolyl Bromide (0.45%), indicating incomplete Grignard or cross-coupling reactions during the formation of the tertiary alcohol.

  • Regulatory Compliance: According to the ICH Q3A(R2) guidelines, any impurity present at or above 0.05% must be reported, and impurities above the identification threshold (typically 0.10% depending on dose) must be structurally characterized[4]. Batch B contains multiple impurities exceeding these thresholds, including a high level of the des-Boc intermediate (0.85%), which could act as a reactive amine in subsequent synthetic steps, leading to unwanted byproducts.

  • Analytical Confidence: Because we utilized the BSTFA + 1% TMCS derivatization step, we can definitively state that the 0.85% des-Boc impurity in Batch B is a true process impurity present in the bulk powder, and not a thermal degradation artifact generated inside the GC-MS inlet[5].

By establishing a self-validating, chemically sound analytical methodology, researchers can confidently qualify raw material batches, ensuring that thermally labile building blocks meet the stringent regulatory requirements necessary for modern drug development.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Analytical methodologies for oxidized organic compounds in the atmosphere . Environmental Science: Processes & Impacts (RSC Publishing). Available at:[Link]

  • Derivatization reagents for GC - Chromatography . Macherey-Nagel. Available at:[Link]

  • Thermal Syntheses of Polypeptides from N-Boc-Amino Acid Anhydrides . Chemistry Letters (via R Discovery). Available at:[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . RSC Advances (via ResearchGate). Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate. As a substituted azetidine, this compound requires careful handli...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate. As a substituted azetidine, this compound requires careful handling not only during its use in synthesis but also through its entire lifecycle to final disposal. This guide is designed for researchers, chemists, and laboratory managers in drug development and chemical research, providing the necessary operational and safety protocols to manage this chemical waste stream effectively and responsibly.

The causality behind these protocols is rooted in the fundamental principles of chemical safety: risk mitigation, regulatory compliance, and environmental stewardship. Adherence to these procedures is not merely about following rules but about creating a self-validating system of safety that protects you, your colleagues, and the environment.

Hazard Identification and Essential Risk Assessment

Before any disposal procedure can begin, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate may not be universally available, data from structurally similar azetidine derivatives provide a strong basis for risk assessment. For instance, related N-Boc protected azetidines are often classified with specific hazards.

The primary rationale for treating this compound as hazardous waste stems from its classification as a synthetic organic chemical that is not naturally occurring and whose ecotoxicological properties are not fully characterized.[1] Therefore, under the Precautionary Principle and regulations set forth by the Environmental Protection Agency (EPA), it must be managed as hazardous waste.[2][3]

Table 1: Inferred GHS Hazard Classification for Azetidine Derivatives Based on data for structurally similar compounds like tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Hazard ClassGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4]
Acute Oral ToxicityCategory 4Harmful if swallowed[5]

This classification dictates that the compound must never be disposed of via sanitary sewers or in regular trash, as it can be harmful to aquatic life and may interfere with wastewater treatment processes.[6][7]

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe handling is controlling exposure. The following controls are mandatory when handling waste tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate.

  • Primary Engineering Control: All handling of this chemical waste, including containerizing and labeling, must be performed within a certified chemical fume hood.[6][8] This is the most critical step to prevent the inhalation of any potentially harmful dust or aerosols.

  • Personal Protective Equipment (PPE): A multi-barrier approach is essential.

    • Eye Protection: Chemical safety goggles are required at all times.[8][9] A face shield should be worn over goggles if there is a risk of splashing.

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[8] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.

    • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.[8]

    • Respiratory Protection: While the fume hood is the primary control, if engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[8][9]

Step-by-Step Disposal Protocol

This protocol ensures that the waste is collected, stored, and disposed of in a manner that is safe and compliant with EPA's Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Characterization and Segregation
  • Identify the Waste Stream: The waste is a non-halogenated organic solid. It must be segregated from halogenated organic waste, aqueous waste, and reactive wastes.

  • Rationale: Mixing waste streams is not only a safety hazard but also significantly complicates the disposal process. Licensed disposal facilities have specific incineration or treatment protocols based on waste classification, and improper segregation can lead to regulatory fines and dangerous chemical reactions.[10]

Step 2: Container Selection and Labeling
  • Choose the Right Container: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a tightly sealing screw-top cap. The container must be clean, dry, and compatible with the chemical.

  • Labeling (Crucial for Safety and Compliance):

    • Obtain a "Hazardous Waste" label from your institution's Environmental Health & Safety (EH&S) department.

    • Fill out the label completely before adding any waste.

    • Write the full, unambiguous chemical name: "tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate". Do not use abbreviations.

    • List all constituents and their approximate percentages, including any residual solvents (e.g., Ethyl Acetate, Dichloromethane).

    • Indicate the specific hazards (e.g., "Irritant," "Harmful").

    • The "Accumulation Start Date" is the date the first drop of waste enters the container.

Step 3: Waste Accumulation
  • Location: The waste container must be stored in a designated satellite accumulation area (SAA) within the laboratory, under the control of the operator. The SAA must be at or near the point of generation.

  • Procedure:

    • Keep the waste container closed at all times except when adding waste.[10] A funnel should never be left in the opening.

    • Ensure the container is stored in secondary containment (e.g., a plastic tub) to capture any potential leaks.

    • Do not overfill the container. Leave at least 10% of headspace for vapor expansion.[10]

Step 4: Final Disposal
  • Arrange for Pickup: Once the container is full or you have reached your institution's time limit for satellite accumulation, contact your EH&S department to arrange for pickup.

  • Professional Disposal: The waste must be transported by a licensed hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][12]

  • Method of Disposal: The most common and appropriate disposal method for this type of organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[8]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment: For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[8] Do not sweep dry powder.

  • Cleanup: Carefully scoop the contaminated material into your designated hazardous waste container using non-sparking tools.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EH&S department, regardless of the spill's size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for managing waste tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate.

G Disposal Workflow for Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate start Waste Generation spill_check Is there a spill? start->spill_check routine_disposal Routine Disposal spill_check->routine_disposal No spill_procedure Spill Emergency Procedure spill_check->spill_procedure Yes characterize 1. Characterize & Segregate (Non-Halogenated Organic Solid) routine_disposal->characterize containerize 2. Select & Label Container (Hazardous Waste Label) characterize->containerize accumulate 3. Accumulate in SAA (Closed, Secondary Containment) containerize->accumulate pickup 4. Arrange EH&S Pickup accumulate->pickup end_disposal Final Disposal (Licensed TSDF - Incineration) pickup->end_disposal alert 1. Alert & Evacuate Area spill_procedure->alert ppe 2. Don Full PPE alert->ppe contain 3. Contain & Clean Spill (Absorb, Scoop, Decontaminate) ppe->contain dispose_spill 4. Dispose of Cleanup Material as Hazardous Waste contain->dispose_spill dispose_spill->containerize Use designated waste container

Caption: Decision and action flowchart for the safe disposal of tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate.

References

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate . PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Waste Disposal Guidelines . Emory University, Department of Chemistry. [Link]

  • Safety Data Sheet - Azetidine . Chemos GmbH&Co.KG. [Link]

  • MSDS - Safety Data Sheet - N-Boc-O-t-butyl-D-serine . ABS Synthesis. [Link]

  • Material Safety Data Sheet - OXADATE . Arysta LifeScience. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate

As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule's behavio...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule's behavior, its physical properties, and the downstream reactions it will undergo.

This guide provides an authoritative, field-proven framework for the safe handling, operational use, and disposal of Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate (CAS: 1472706-57-2), a Boc-protected azetidine derivative commonly utilized in drug discovery and medicinal chemistry.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand why this compound presents specific hazards. According to notified Classification, Labelling and Packaging (CLP) data [1], this compound exhibits the following GHS classifications: Acute Tox. 4 (Oral/Dermal/Inhalation) , Skin Irrit. 2 , Eye Irrit. 2A , and STOT SE 3 (CNS depression) .

The Causality Behind the Hazards
  • Lipophilicity and Systemic Absorption (Acute Tox. 4 & STOT SE 3): The presence of the p-tolyl (4-methylphenyl) group and the tert-butyl carbamate (Boc) group significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly penetrate the lipid bilayers of the stratum corneum (skin) and the corneal epithelium (eyes). Once absorbed systemically, lipophilic organic molecules can cross the blood-brain barrier, leading to the transient central nervous system (CNS) depression, drowsiness, and dizziness characteristic of its STOT SE 3 designation.

  • Reactivity and Pressure Hazards (Downstream): While stable under ambient conditions, the primary utility of this compound involves the acidic cleavage of the Boc group. This deprotection inherently releases equimolar amounts of carbon dioxide (CO₂) and isobutylene gas. Failure to account for this gas evolution in closed systems is a leading cause of laboratory overpressurization accidents [3].

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the[OSHA Personal Protective Equipment Standard (29 CFR 1910.132)][2], laboratory personnel must utilize PPE that specifically mitigates the lipophilic and irritant nature of this compound.

Table 1: Quantitative Hazard and PPE Matrix

Hazard CategoryGHS ClassificationRequired PPE SpecificationMechanistic Justification
Dermal Exposure Skin Irrit. 2 (H315)Acute Tox. 4 (H312)Nitrile gloves (≥0.12mm thickness), Flame-resistant lab coat.Nitrile provides superior resistance to lipophilic organics compared to latex. Double-gloving is recommended during prolonged handling to prevent transdermal absorption.
Ocular Exposure Eye Irrit. 2A (H319)Splash goggles (ANSI Z87.1 compliant).Protects the highly absorptive corneal epithelium from micro-dust or solvent-dissolved splashes. Safety glasses with side shields are insufficient.
Inhalation Acute Tox. 4 (H332)STOT SE 3 (H336)Fume hood (Face velocity ≥100 fpm). N95 Respirator (if handling bulk powder outside hood).Prevents inhalation of aerosolized particulates that can lead to rapid mucosal absorption and subsequent CNS drowsiness.

Operational Workflows: The Boc-Deprotection Protocol

The most common operation involving Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate is the removal of the Boc protecting group to yield the free azetidine amine. The following protocol is designed as a self-validating system : each step contains an observable metric to ensure safety and chemical success.

Step-by-Step Methodology
  • Pre-Operation Verification: Verify that the fume hood monitor reads a face velocity of at least 100 feet per minute (fpm). Don all PPE outlined in Table 1.

  • Static-Free Dispensing: Weigh the compound using an anti-static weigh boat. Causality: Fine organic powders can hold a static charge, causing them to aerosolize and increase inhalation risk.

  • Solvent Dissolution: Transfer the solid to a round-bottom flask inside the fume hood and dissolve in an anhydrous solvent (e.g., Dichloromethane, DCM).

  • Reagent Introduction (Self-Validating Step): Cool the flask to 0°C. Slowly add the deprotection acid (e.g., Trifluoroacetic acid, TFA) dropwise.

    • Validation Check: You must observe steady gas evolution (bubbles). If no gas evolves, the acid concentration is insufficient, or the reagent has degraded.

  • System Venting (Critical Safety Step): Connect the reaction vessel to a vented nitrogen manifold or an oil bubbler. Never seal the reaction vessel. The stoichiometric release of CO₂ and isobutylene will catastrophically shatter a closed system.

  • Quenching: Once gas evolution ceases (indicating reaction completion), carefully neutralize the mixture by slowly adding saturated aqueous sodium bicarbonate until the aqueous layer reaches pH 8-9.

  • Phase Separation: Extract the free amine into the organic layer, dry over sodium sulfate, and concentrate.

Workflow Visualization

G Weighing 1. Material Dispensing (Anti-Static, Fume Hood) PPE_Check Safety Gate: Verify PPE (Nitrile, Goggles, Coat) Weighing->PPE_Check Reaction 2. Reaction Setup (Acidic Deprotection) PPE_Check->Reaction Hazard CRITICAL HAZARD: Isobutylene/CO2 Gas Evolution Reaction->Hazard Venting 3. System Venting (Mineral Oil Bubbler) Hazard->Venting Workup 4. Aqueous Quench (pH 8-9) & Extraction Venting->Workup Waste 5. EPA-Compliant Waste Segregation Workup->Waste

Operational workflow and safety checkpoints for handling and reacting Boc-protected azetidines.

Spill Response & Waste Disposal Plan

Improper disposal of chemical waste can result in severe environmental contamination and regulatory penalties. Disposal must strictly adhere to [EPA Resource Conservation and Recovery Act (RCRA)][4] guidelines, specifically Subpart K for academic and research laboratories.

Immediate Spill Response
  • Solid Spill: Do not sweep dry, as this aerosolizes the STOT SE 3 hazard. Cover the spill with damp paper towels (using water or a mild solvent like ethanol), carefully wipe it up, and place the towels in a sealed hazardous waste bag.

  • Solution Spill: Absorb with inert materials (vermiculite or universal spill pads).

EPA-Compliant Waste Segregation

Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate and its reaction byproducts must be categorized accurately:

  • Halogenated Organic Waste: If the compound was dissolved in DCM or reacted with TFA, the resulting organic waste must be placed in the "Halogenated Organic Waste" carboy. (EPA Waste Code: F002).

  • Non-Halogenated Organic Waste: If dissolved in solvents like ethyl acetate or methanol, dispose of in the "Non-Halogenated Organic Waste" carboy (EPA Waste Code: D001 for ignitability).

  • Solid Hazardous Waste: Empty reagent bottles, contaminated gloves, and weigh boats cannot go into standard municipal trash. They must be collected in designated solid hazardous waste drums. Emptied containers can only be considered non-hazardous if they have been triple-rinsed with an appropriate solvent (the rinsate must be collected as liquid waste).

References

  • NextSDS Chemical Substance Database. "tert-butyl 3-hydroxy-3-(4-methylphenyl)azetidine-1-carboxylate (CAS: 1472706-57-2) Hazard Classifications." NextSDS. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard - 29 CFR 1910.132." US Department of Labor. Available at:[Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Committee on Chemical Safety. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K)." US EPA. Available at:[Link]

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